REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10](B(O)O)[CH:11]=[CH:12][C:13]=1[Cl:14].[Cl:18][C:19]1[CH:24]=[C:23](Cl)[N:22]=[CH:21][N:20]=1>O1CCOCC1>[Cl:18][C:19]1[CH:24]=[C:23]([C:10]2[CH:11]=[CH:12][C:13]([Cl:14])=[C:8]([Cl:7])[CH:9]=2)[N:22]=[CH:21][N:20]=1 |f:0.1.2|
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)B(O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
palladium tetrakis triphenylphosphine
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
stirred at this temperature for 16 hours under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was degassed with nitrogen for 5 minutes
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
|
After this time the reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
DISSOLUTION
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Details
|
The resulting residue was dissolved in DCM (500 ml)
|
Type
|
WASH
|
Details
|
washed sequentially with water (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine (200 ml) before being dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |